tert-Butyl 1H-imidazol-2-ylcarbamate
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Overview
Description
tert-Butyl 1H-imidazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of tert-Butyl 1H-imidazol-2-ylcarbamate typically involves the reaction of imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Imidazole+tert-Butyl chloroformate→tert-Butyl 1H-imidazol-2-ylcarbamate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 1H-imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like or .
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 1H-imidazol-2-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 1H-imidazol-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with biological membranes , affecting their structure and function.
Comparison with Similar Compounds
tert-Butyl 1H-imidazol-2-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1H-imidazol-4-ylcarbamate
- tert-Butyl 1H-imidazol-5-ylcarbamate
- tert-Butyl 1H-imidazol-2-ylmethylcarbamate
These compounds share the imidazole ring structure but differ in the position or nature of the substituents. The unique positioning of the tert-butyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
tert-butyl N-(1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H,1-3H3,(H2,9,10,11,12) |
InChI Key |
VFDXXYHLRRIZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1 |
Origin of Product |
United States |
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